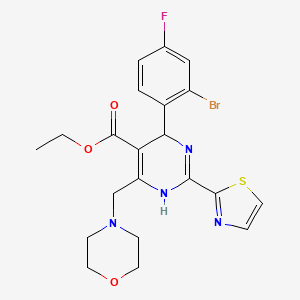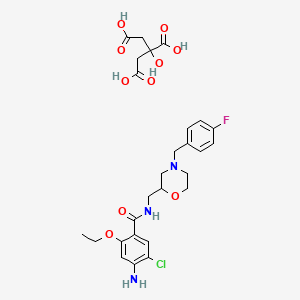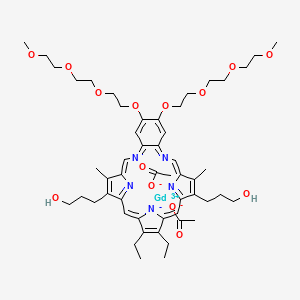
MRS-1191
Übersicht
Beschreibung
MRS1191 ist ein potenter und selektiver Antagonist des A3-Adenosinrezeptors. Er hat einen KB-Wert von 92 nM, einen Ki-Wert von 31,4 nM für den menschlichen A3-Rezeptor und einen IC50-Wert von 120 nM für CHO-Zellen . Diese Verbindung wird aufgrund ihrer hohen Selektivität und Potenz in der wissenschaftlichen Forschung weit verbreitet.
Herstellungsmethoden
Die Synthese von MRS1191 umfasst mehrere Schritte, einschließlich der Bildung eines Dihydropyridinrings. Der Syntheseweg beginnt typischerweise mit der Kondensation eines Aldehyds mit einem Amin, gefolgt von einer Cyclisierung und anschließenden Modifikationen der funktionellen Gruppen. Die Reaktionsbedingungen umfassen oft die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern . Industrielle Produktionsmethoden können die Skalierung dieser Reaktionen unter kontrollierten Bedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Wissenschaftliche Forschungsanwendungen
MRS1191 wird in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin, umfangreich eingesetzt. In der Chemie wird es aufgrund seiner Alkingruppe als Klickchemie-Reagenz verwendet . In der Biologie wird es verwendet, um den A3-Adenosinrezeptor und seine Rolle bei verschiedenen physiologischen Prozessen zu untersuchen. In der Medizin wird MRS1191 verwendet, um die potenziellen therapeutischen Anwendungen von A3-Adenosinrezeptor-Antagonisten bei Erkrankungen wie Glaukom und Asthma zu untersuchen . Darüber hinaus wird es bei der Entwicklung neuer Medikamente verwendet, die auf den A3-Adenosinrezeptor abzielen.
Wirkmechanismus
MRS1191 entfaltet seine Wirkung, indem es selektiv an den A3-Adenosinrezeptor bindet und so die Wirkung von endogenem Adenosin blockiert. Diese Antagonisierung hemmt die Aktivierung der Adenylatcyclase und die anschließende Produktion von cyclischem AMP (cAMP), das an verschiedenen zellulären Signalwegen beteiligt ist . Zu den molekularen Zielstrukturen von MRS1191 gehören der A3-Adenosinrezeptor und assoziierte G-Proteine, die eine entscheidende Rolle bei der Vermittlung seiner Wirkungen spielen.
Wirkmechanismus
Target of Action
MRS-1191 is a potent and selective antagonist of the A3 adenosine receptor . The A3 adenosine receptor is a G-protein coupled receptor that plays a role in a variety of physiological and pathological processes, including inflammation, cardiovascular function, and neuroprotection .
Mode of Action
This compound acts by competitively binding to the A3 adenosine receptor, thereby inhibiting the receptor’s function . This inhibition prevents the activation of the receptor by its natural ligand, adenosine, and disrupts the downstream signaling pathways that are normally initiated upon receptor activation .
Biochemical Pathways
The A3 adenosine receptor is coupled to G proteins and its activation leads to a variety of intracellular responses. One of the key pathways involves the inhibition of adenylate cyclase, which reduces the production of cyclic AMP (cAMP) and affects the activity of protein kinase A . This compound, by antagonizing the A3 adenosine receptor, can prevent these changes and maintain the normal levels of cAMP and protein kinase A activity .
Result of Action
The antagonism of the A3 adenosine receptor by this compound can have various effects at the molecular and cellular level, depending on the specific physiological or pathological context. For example, in the context of inflammation, blocking the A3 adenosine receptor can potentially reduce inflammatory responses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, the presence of certain enzymes, and the specific characteristics of the target cells or tissues. For example, the presence of other drugs that also bind to the A3 adenosine receptor could potentially affect the efficacy of this compound .
Biochemische Analyse
Biochemical Properties
MRS-1191 interacts with the A3 adenosine receptor, a G protein-coupled receptor, in a highly selective manner . It demonstrates competitive binding in saturation binding studies using the agonist radioligand . The nature of these interactions involves the inhibition of adenylate cyclase and the stimulation of binding of guanosine 5’-O-(3-thiotriphosphate) to the associated G-proteins .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly those expressing the A3 adenosine receptor . It influences cell function by modulating the activity of the A3 adenosine receptor, which can impact cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the A3 adenosine receptor. This binding results in the inhibition of adenylate cyclase and the stimulation of guanosine 5’-O-(3-thiotriphosphate) binding to the associated G-proteins . This can lead to changes in gene expression and cellular responses .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the adenosine receptor signaling pathway
Vorbereitungsmethoden
The synthesis of MRS1191 involves several steps, including the formation of a dihydropyridine ring. The synthetic route typically starts with the condensation of an aldehyde with an amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
MRS1191 durchläuft verschiedene chemische Reaktionen, darunter Substitutions- und Cycloadditionsreaktionen. Es enthält eine Alkingruppe, die es ermöglicht, an kupferkatalysierten Azid-Alkin-Cycloadditionsreaktionen (CuAAC) mit Molekülen zu teilnehmen, die Azidgruppen enthalten . Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, umfassen Kupferkatalysatoren und Azidverbindungen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Triazolderivate, die in verschiedenen chemischen und biologischen Anwendungen nützlich sind.
Vergleich Mit ähnlichen Verbindungen
MRS1191 ist in seiner hohen Selektivität und Potenz für den A3-Adenosinrezeptor im Vergleich zu anderen ähnlichen Verbindungen einzigartig. Beispielsweise sind MRS1523 und MRS1334 ebenfalls A3-Adenosinrezeptor-Antagonisten, zeigen aber unterschiedliche Affinitäten und Selektivitäten . MRS1523 hat einen Ki-Wert von 43,9 nM für den menschlichen A3-Rezeptor, während MRS1334 eine unvollständige Hemmung des Rezeptors zeigt . Weitere ähnliche Verbindungen sind MRS1220, MRE3008F20, PSB10, PSB-11 und VUF5574, die unterschiedliche Grade an Aktivität und Selektivität für den A3-Adenosinrezeptor aufweisen .
Eigenschaften
IUPAC Name |
5-O-benzyl 3-O-ethyl 2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO4/c1-3-35-30(33)27-22(2)32-29(25-17-11-6-12-18-25)28(26(27)20-19-23-13-7-4-8-14-23)31(34)36-21-24-15-9-5-10-16-24/h4-18,26,32H,3,21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVFDPHQAOXWJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C#CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327856 | |
| Record name | MRS1191 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185222-90-6, 9000-21-9 | |
| Record name | MRS 1191 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185222906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MRS1191 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furcelleran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037510 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















